molecular formula C19H21N3O2 B3804509 N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide

N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No. B3804509
M. Wt: 323.4 g/mol
InChI Key: OLHUMSOZEOZBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPP is a pyrazolopyridine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases. It has also been shown to activate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic and extrinsic pathways.
Biochemical and Physiological Effects:
N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to inhibit angiogenesis and reduce the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and its structure can be confirmed using various analytical techniques. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to have potent anticancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for further research. However, N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide also has some limitations. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.

Future Directions

There are several future directions for research on N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide. One area of research could focus on elucidating the mechanism of action of N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide and identifying its molecular targets. Another area of research could focus on optimizing the synthesis of N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide to improve its yield and purity. Further studies could also investigate the efficacy and safety of N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide in animal models and humans. Additionally, N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide could be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide could be tested for its potential applications in other fields, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide is a promising compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been studied extensively. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has several advantages for lab experiments, but also has some limitations. Future research could focus on elucidating the mechanism of action of N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide, optimizing its synthesis, and investigating its efficacy and safety in animal models and humans.

Scientific Research Applications

N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide has neuroprotective effects by reducing oxidative stress and inhibiting the production of reactive oxygen species.

properties

IUPAC Name

N-benzyl-N-(3-hydroxy-2-methylpropyl)pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-15(14-23)12-21(13-16-7-3-2-4-8-16)19(24)17-11-20-22-10-6-5-9-18(17)22/h2-11,15,23H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHUMSOZEOZBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC=CC=C1)C(=O)C2=C3C=CC=CN3N=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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